molecular formula C24H23NO4 B5107737 N-(4-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

N-(4-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Cat. No. B5107737
M. Wt: 389.4 g/mol
InChI Key: VWMWIUGCSQEYOJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzamides. EPPB has been found to exhibit various biological activities, which makes it a potential lead compound for drug development.

Mechanism of Action

EPPB exerts its biological activity through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various biological processes, including inflammation, cell proliferation, and apoptosis. EPPB inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
EPPB has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. EPPB has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for lab experiments, including its stability, solubility, and ability to penetrate cell membranes. However, EPPB has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

Further studies are needed to determine the optimal dosage and administration route of EPPB for its potential therapeutic applications. Additionally, further studies are needed to determine the potential side effects and toxicity of EPPB. EPPB can also be modified to enhance its biological activity and selectivity for specific targets. Further studies can also explore the potential use of EPPB in combination with other drugs for enhanced therapeutic effects.
In conclusion, EPPB is a promising lead compound for drug development, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an interesting compound for further studies.

Synthesis Methods

EPPB can be synthesized using different methods, including the reaction of 4-ethoxybenzoyl chloride with 4-phenoxybenzaldehyde in the presence of a base, followed by the reaction with 4-bromoacetophenone. Another method involves the reaction of 4-phenoxybenzaldehyde with 4-bromoacetophenone in the presence of a base, followed by the reaction with 4-ethoxybenzoyl chloride.

Scientific Research Applications

EPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. EPPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-2-28-20-14-10-19(11-15-20)25-24(27)17-16-23(26)18-8-12-22(13-9-18)29-21-6-4-3-5-7-21/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMWIUGCSQEYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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